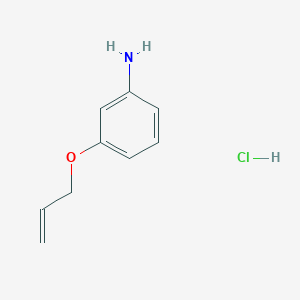

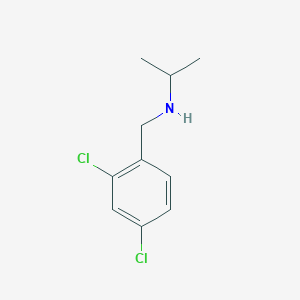

3-(Allyloxy)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Allyloxy)aniline hydrochloride is a chemical compound . It is known for its potential use in different industries due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of anilines, including 3-(Allyloxy)aniline hydrochloride, has been a topic of interest in recent years . A recent study describes a metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to give N-alkyl aniline products . This method is highlighted for its availability and broad scope of the reaction substrates and its application to the expedited synthesis of drug molecules and intermediates .Chemical Reactions Analysis

The chemical reactions involving anilines, including 3-(Allyloxy)aniline hydrochloride, have been studied extensively . For instance, a recent study describes a metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to give N-alkyl aniline products .Physical And Chemical Properties Analysis

The physical and chemical properties of anilines, including 3-(Allyloxy)aniline hydrochloride, can be found in various databases .Applications De Recherche Scientifique

Genotoxic Activities of Aniline and its Metabolites

Aniline hydrochloride has been studied for its potential to induce tumors in the spleen of rats, with research aiming to clarify if aniline itself or one of its metabolites has a genotoxic potential. This study provides insights into the genotoxicity of aniline and its derivatives, suggesting implications for the safety and environmental impact of such compounds (Bomhard & Herbold, 2005).

Synthetic Applications

Research on the reaction of chloral with substituted anilines, resulting in the formation of novel substituted compounds, illustrates the synthetic utility of aniline derivatives in creating a variety of chemical structures. This could hint at the role of 3-(Allyloxy)aniline hydrochloride in similar synthetic pathways (Issac & Tierney, 1996).

Chemical Fixation of CO2

The fixation of CO2 with aniline derivatives, leading to the synthesis of functionalized azole compounds, showcases the environmental and synthetic applications of aniline derivatives. This suggests potential research applications of 3-(Allyloxy)aniline hydrochloride in carbon capture and utilization technologies (Vessally et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-prop-2-enoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h2-5,7H,1,6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFFQUVZYWQDBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332617 |

Source

|

| Record name | 3-(ALLYLOXY)ANILINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Allyloxy)aniline hydrochloride | |

CAS RN |

102879-28-7 |

Source

|

| Record name | 3-(ALLYLOXY)ANILINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

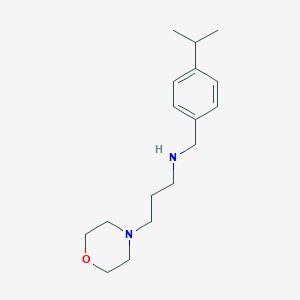

![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)

![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)